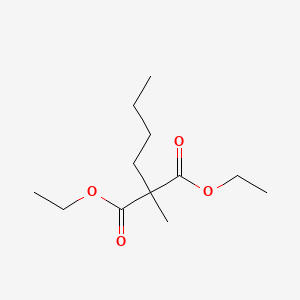

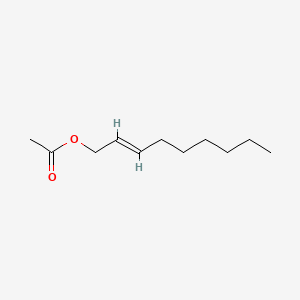

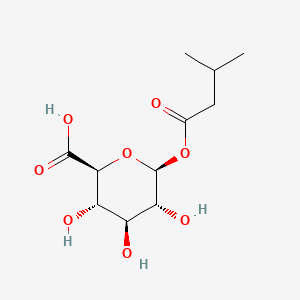

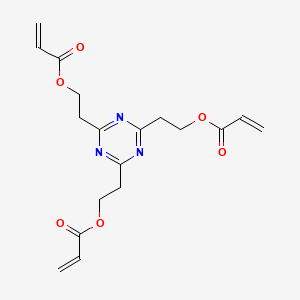

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester” is a multi-constituent substance with the CAS number 88403-03-6 . It is also known as the reaction mass of (2,4,6-trioxo-1,3,5-triazine-1,3,5 (2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate and 2-Propenoic acid, 1,1’- [ [dihydro-5- (2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3 (2H,4H)-diyl]di-2,1-ethanediyl] ester .

Scientific Research Applications

Synthesis of Other Compounds

This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Pharmaceuticals

1,3,5-triazine derivatives, which can be synthesized from this compound, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from this compound, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Liquid Crystals

1,3,5-triazine derivatives are used in the production of liquid crystals .

Transition-Metal Catalysts

These derivatives also serve as transition-metal catalysts .

Building Blocks for Supramolecular Chemistry

1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry .

Reactive Dyes

These compounds are used in the production of reactive dyes .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester involves the reaction of 1,3,5-triazine-2,4,6-triol with 2-bromoethyl acrylate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene glycol and a base to form the final product.", "Starting Materials": [ "1,3,5-triazine-2,4,6-triol", "2-bromoethyl acrylate", "base", "ethylene glycol" ], "Reaction": [ "Step 1: 1,3,5-triazine-2,4,6-triol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 2-bromoethyl acrylate is added dropwise to the solution while stirring at a suitable temperature.", "Step 3: The reaction mixture is stirred for a suitable time until the intermediate compound is formed.", "Step 4: Ethylene glycol and a base are added to the reaction mixture.", "Step 5: The reaction mixture is stirred for a suitable time until the final product is formed.", "Step 6: The final product is isolated and purified using standard techniques." ] } | |

CAS RN |

67893-00-9 |

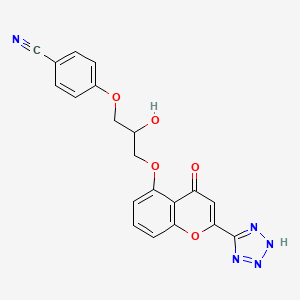

Molecular Formula |

C18H21N3O6 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |

InChI |

InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |

InChI Key |

GAZROXINNVTWDF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Canonical SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Other CAS RN |

67893-00-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.